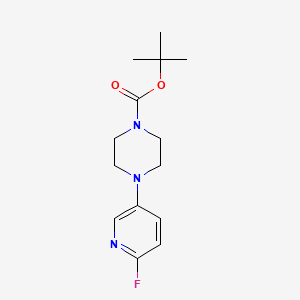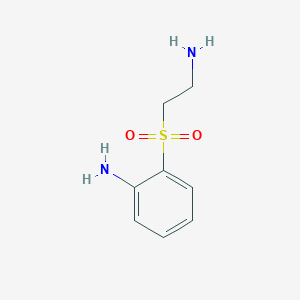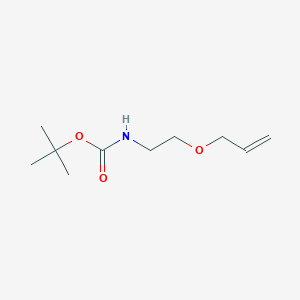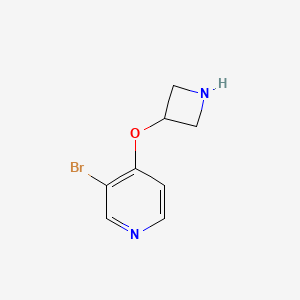
2-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl: is a chemical compound composed of a biphenyl core with amino, fluorine, and trifluoromethyl substituents. Its molecular formula is C13H8F5N, and its molecular weight is approximately 253.2 g/mol . This compound belongs to the class of fluorinated organic molecules, which often exhibit unique properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl. One common approach involves the reaction of 2,4-difluorobenzonitrile with trifluoromethylamine, followed by cyclization to form the biphenyl ring . Detailed reaction conditions and mechanisms would be necessary for a comprehensive understanding.
Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale. Optimization of reaction conditions, purification, and yield would be critical for efficient production.
Chemical Reactions Analysis
Reactivity: 2-Amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl can participate in various chemical reactions:
Aryl Halide Reactions: It can undergo nucleophilic substitution reactions with aryl halides.
Reduction: Reduction with suitable reagents can yield the corresponding amine.
Oxidation: Oxidation reactions may lead to the formation of functionalized derivatives.
Nucleophilic Substitution: Sodium or potassium hydroxide in polar solvents (e.g., DMF, DMSO).
Reduction: Lithium aluminum hydride (LiAlH), hydrogen gas (catalyzed by Pd/C).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding 2-amino-3,5-difluorobiphenyl.
Scientific Research Applications
Chemistry:
Fluorinated Building Blocks: Researchers use this compound as a building block for designing novel fluorinated organic molecules.
Materials Science: Its unique fluorine substitution pattern may contribute to desirable material properties.
Biology and Medicine: While direct applications in biology and medicine are limited, understanding its reactivity and potential interactions with biological systems is essential.
Industry:Electronics: The compound’s fluorinated nature makes it interesting for applications in microelectronics and optoelectronics .
Polymer Chemistry: Incorporating this compound into polymers could enhance their properties.
Mechanism of Action
The exact mechanism by which 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Properties
Molecular Formula |
C13H8F5N |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
2,4-difluoro-6-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H8F5N/c14-9-5-10(12(19)11(15)6-9)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2 |
InChI Key |
OMLSIPUJQLUWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)




![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)






